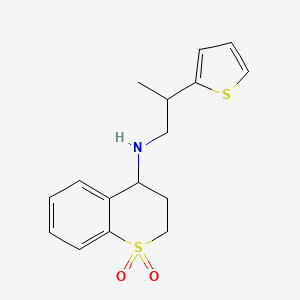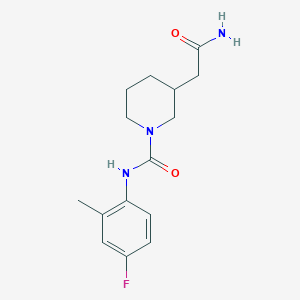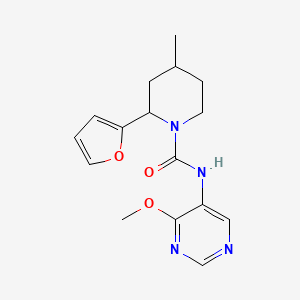
1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine is a chemical compound that belongs to the thiochromene family. It has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting the NF-κB pathway, which is involved in inflammation and cancer. The compound may also act by scavenging free radicals, which are involved in oxidative stress and aging.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. Additionally, the compound has been shown to have antioxidant properties, which may protect against oxidative stress and aging.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have high yield and purity. The compound is also stable under normal laboratory conditions. However, the compound has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain biological systems. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine. One direction is to study the compound in more detail in vivo, to determine its potential applications in animal models. Another direction is to study the compound in combination with other drugs, to determine its potential synergistic effects. Additionally, the compound may be studied for its potential use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of 1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine involves a multi-step process that includes the reaction of 3-thiophen-2-ylprop-2-enal with ethyl acetoacetate, followed by a Michael addition reaction with thioacetamide. The final product is obtained after a cyclization reaction and purification steps. The synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12(15-6-4-9-20-15)11-17-14-8-10-21(18,19)16-7-3-2-5-13(14)16/h2-7,9,12,14,17H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWGQLAKDFWHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCS(=O)(=O)C2=CC=CC=C12)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Z)-1-(2,3-dihydro-1-benzofuran-5-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7663754.png)
![(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B7663758.png)
![2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone](/img/structure/B7663766.png)
![3-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methylamino]-1-methylpyrazole-4-carboxamide](/img/structure/B7663767.png)


![3-(2-amino-2-oxoethyl)-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7663789.png)
![2-Ethyl-6-[4-(2-methylpropoxy)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B7663800.png)
![1-[5-[[5-(3-Fluoro-2-methylphenyl)furan-2-yl]methylamino]-2-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B7663808.png)
![3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole](/img/structure/B7663825.png)
![3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole](/img/structure/B7663840.png)
![(2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7663844.png)
![3-methyl-2-phenyl-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]azetidine-1-carboxamide](/img/structure/B7663847.png)
![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide](/img/structure/B7663855.png)
